molecular formula C18H15ClN4O3S B6559093 N-(4-{2-[(3-chlorophenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1040641-09-5

N-(4-{2-[(3-chlorophenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B6559093
CAS RN: 1040641-09-5
M. Wt: 402.9 g/mol
InChI Key: NHVXTTYHKCKMQD-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years due to their wide range of applications in the field of drug design and discovery . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Protodeboronation of pinacol boronic esters has been reported in the literature .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Safety and Hazards

The safety and hazards of thiazole derivatives would depend on their specific chemical structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling and storing these compounds. It’s important to note that some thiazole derivatives have been found to have medicinal properties and are used in drugs, but they should only be used under the guidance of a healthcare professional .

Future Directions

Thiazoles have been the focus of many research studies due to their wide range of biological activities and potential for drug development . Future research may focus on the synthesis of new thiazole derivatives and the exploration of their biological activities. Additionally, studies may also focus on improving the synthesis process and exploring new applications for these compounds .

properties

IUPAC Name

N-[4-[3-(3-chloroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c19-11-3-1-4-12(9-11)21-15(24)7-6-13-10-27-18(22-13)23-17(26)14-5-2-8-20-16(14)25/h1-5,8-10H,6-7H2,(H,20,25)(H,21,24)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVXTTYHKCKMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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